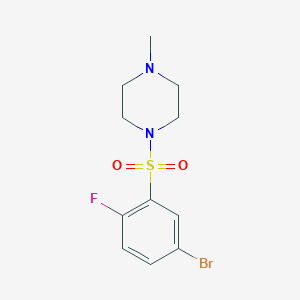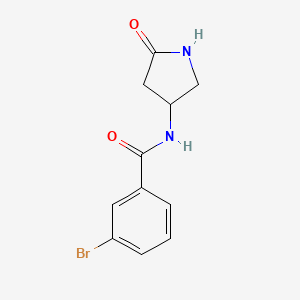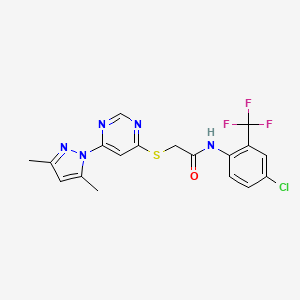
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClF3N5OS and its molecular weight is 441.86. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis for PET Imaging
The development of selective ligands for imaging with positron emission tomography (PET) represents a significant application in scientific research. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , has shown promising results as selective ligands for the translocator protein (18 kDa) in neuroinflammatory processes. One compound, DPA-714, has been designed with a fluorine atom to allow labeling with fluorine-18, facilitating in vivo imaging with PET. This advancement underscores the importance of such compounds in developing diagnostic tools for neuroinflammation and related disorders (Dollé et al., 2008).
Antimicrobial Activity
Another realm of application involves the antimicrobial properties of derivatives of pyrazolo[1,5-a]pyrimidineacetamides. Research into the synthesis of new heterocycles incorporating the antipyrine moiety has led to the discovery of compounds with notable antimicrobial activity. This includes the development of new coumarin, pyridine, pyrrole, and thiazole derivatives, indicating the potential for these compounds in therapeutic applications against microbial infections (Bondock et al., 2008).
Anti-inflammatory and Anticancer Activities
Compounds derived from pyrazolo[1,5-a]pyrimidineacetamides have also been investigated for their anti-inflammatory and anticancer activities. The synthesis of novel derivatives, such as N-(3-chloro-4-fluorophenyl)-2-((5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrates significant anti-inflammatory activity, highlighting their therapeutic potential in treating inflammation-related disorders (Sunder & Maleraju, 2013). Additionally, new pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, further emphasizing the versatility and importance of these compounds in medical research (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-10-5-11(2)27(26-10)15-7-17(24-9-23-15)29-8-16(28)25-14-4-3-12(19)6-13(14)18(20,21)22/h3-7,9H,8H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVYAWREEKMIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2738782.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)
![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)
![Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2738791.png)
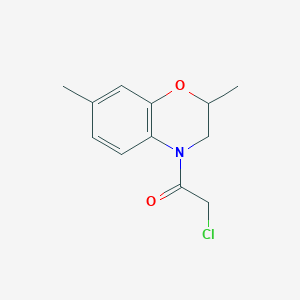
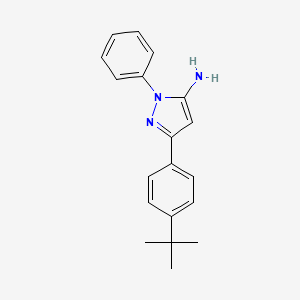
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)
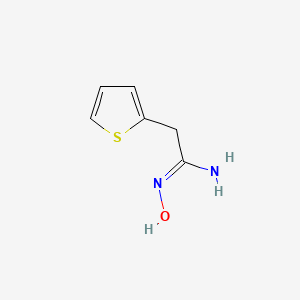
![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)
![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)
